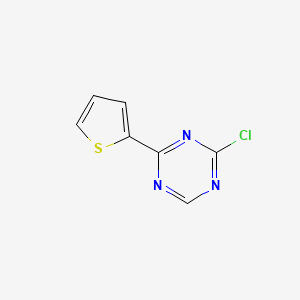
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a suitable precursor containing a pyridine and an oxazole moiety, followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of oxazoline derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: May be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Comparison: 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is unique due to the presence of both pyridine and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
6-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15BrN2O2/c15-8-4-1-2-7-12(18)14-17-10-13(19-14)11-6-3-5-9-16-11/h3,5-6,9-10H,1-2,4,7-8H2 |
InChI-Schlüssel |
KAXKZDMCTYUQAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


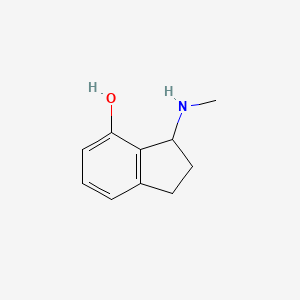
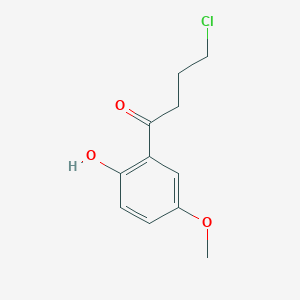


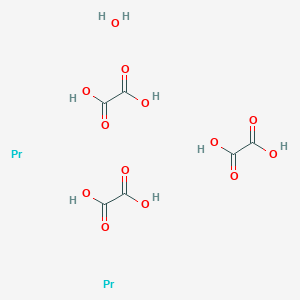


acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
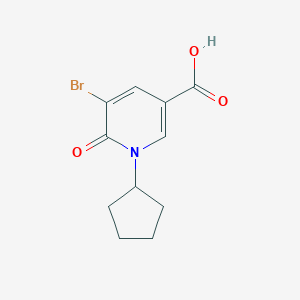
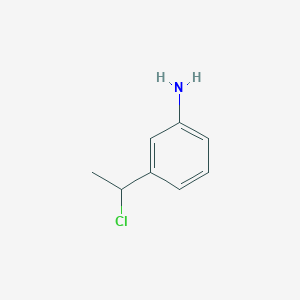
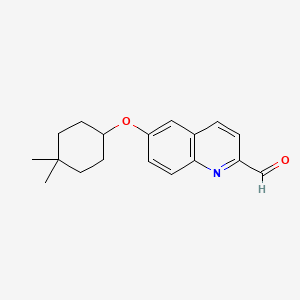

![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
